molecular formula C60H62BaN4O12S4 B12721548 Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt CAS No. 98493-36-8

Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt

Cat. No.: B12721548
CAS No.: 98493-36-8
M. Wt: 1296.7 g/mol
InChI Key: ROGPISPGVUKBIP-UHFFFAOYSA-L
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Description

Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt is a complex organic compound with a unique structure. This compound is known for its vibrant color and is often used in various scientific and industrial applications. Its molecular formula is C31H33N2O6S2Ba, and it has a significant role in the field of chemistry due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves multiple stepsThe final step involves the formation of the barium salt through a reaction with barium chloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the manufacturing of pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves its interaction with specific molecular targets. The compound’s diethylamino group allows it to bind to various substrates, facilitating reactions such as electron transfer and nucleophilic substitution. The sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications .

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, sodium salt
  • Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt

Uniqueness

The barium salt variant of this compound is unique due to its enhanced stability and specific applications in industrial processes where barium’s properties are advantageous. Compared to its sodium and potassium counterparts, the barium salt exhibits different solubility and reactivity profiles, making it suitable for specialized applications .

Properties

CAS No.

98493-36-8

Molecular Formula

C60H62BaN4O12S4

Molecular Weight

1296.7 g/mol

IUPAC Name

barium(2+);4-[[4-(diethylamino)phenyl]-[4-[ethyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/2C30H32N2O6S2.Ba/c2*1-5-31(4)24-12-8-21(9-13-24)30(22-10-14-25(15-11-22)32(6-2)7-3)29-20-27(40(36,37)38)19-23-18-26(39(33,34)35)16-17-28(23)29;/h2*8-20H,5-7H2,1-4H3,(H-,33,34,35,36,37,38);/q;;+2/p-2

InChI Key

ROGPISPGVUKBIP-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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